molecular formula C20H25N2O6P B14991955 Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Cat. No.: B14991955
M. Wt: 420.4 g/mol
InChI Key: JLKPKKKQSBZTOZ-UHFFFAOYSA-N
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Description

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a combination of furan, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common approach is the condensation of furan-2-carbaldehyde with 4-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with diethyl phosphite under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The phosphonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxazole ring.

    Substitution: Various substituted phosphonate derivatives.

Scientific Research Applications

Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-4-YL)phosphonate: Unique due to its combination of furan, oxazole, and phosphonate groups.

    Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-YL)phosphonate: Similar structure but with a thiazole ring instead of an oxazole ring.

    Diethyl (5-{[(furan-2-YL)methyl]amino}-2-[(4-methoxyphenyl)methyl]-1,3-imidazol-4-YL)phosphonate: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H25N2O6P

Molecular Weight

420.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C20H25N2O6P/c1-4-26-29(23,27-5-2)20-19(21-14-17-7-6-12-25-17)28-18(22-20)13-15-8-10-16(24-3)11-9-15/h6-12,21H,4-5,13-14H2,1-3H3

InChI Key

JLKPKKKQSBZTOZ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)OC)NCC3=CC=CO3)OCC

Origin of Product

United States

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